

# Application Notes and Protocols: Preparing IR-1061 Micelles for Enhanced Solubility

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## Compound of Interest

Compound Name: IR-1061

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## Introduction

**IR-1061** is a hydrophobic, near-infrared (NIR-II) fluorescent dye with an emission maximum at approximately 1061 nm.[1] Its application in aqueous environments, crucial for biomedical imaging and drug delivery, is hampered by its poor water solubility and tendency to aggregate, which leads to fluorescence quenching.[2][3] Encapsulating **IR-1061** into the hydrophobic core of micelles offers a robust solution to overcome these limitations. This document provides detailed protocols for the preparation of **IR-1061** micelles using various polymeric systems, enhancing its solubility and stability for research and development applications.

The formation of micelles with a hydrophobic core and a hydrophilic shell not only improves the dispersion of **IR-1061** in aqueous media but also protects it from quenching by water molecules.[2][3] The choice of polymer is critical and can be guided by the Hansen solubility parameter (HSP) to ensure high affinity between the polymer core and the dye, leading to more stable and brighter nanoparticles.[4] This document outlines methods using DSPE-PEG, PEG-b-PLGA, and polystyrene-based nanoparticles.

## Data Presentation

Table 1: Summary of Quantitative Data for **IR-1061** Micelle Preparation

Parameter	DSPE-PEG Micelles	PEG-b-PLGA Micelles	Polystyrene -Based Nanoparticles	Apo ferritin Nanocages	Human Serum Albumin (HSA) Nanoparticles
Polymer/Protein	DSPE-PEG <sub>2k</sub>	PEG-b-PLGA	Polystyrene (PSt) with acrylic acid	Apo ferritin (AFN)	Human Serum Albumin (HSA)
IR-1061 Concentration	25 µg in 1 mL ACN	0.1 mg/mL in ACN (1 mL)	Saturated at ~0.12% (w/w) in 30% DMSO	50 mg in 50 mL DMSO	IR-1061 to HSA molar ratio of 1:2
Polymer/Protein Conc.	1.5 mg in 1 mL ACN	11.1 mg/mL in ACN (9 mL)	Not specified	3 mg/mL in aqueous solution	Not specified
Solvent System	Acetonitrile (ACN) and Water	Acetonitrile (ACN) and Water	Dimethyl sulfoxide (DMSO) and Water	Dimethyl sulfoxide (DMSO) and Water	Methanol and Water
Method	One-pot nanoprecipitation	Nanoprecipitation	Swelling-diffusion	Conjugation and self-assembly	Co-precipitation and heating
Resulting Particle Size	8-10 nm (hydrodynamic diameter)	Not specified	~50 nm (diameter)	Not specified	11-16 nm (TEM), ~50 nm (hydrodynamic)
Reference	<a href="#">[2]</a> <a href="#">[3]</a>	<a href="#">[4]</a>	<a href="#">[5]</a>	<a href="#">[6]</a>	<a href="#">[7]</a>

## Experimental Protocols

## Protocol 1: Preparation of IR-1061 Loaded DSPE-PEG Micelles via Nanoprecipitation

This protocol describes a simple and rapid "one-pot" method for encapsulating **IR-1061** into DSPE-PEG micelles.<sup>[2][3]</sup>

Materials:

- **IR-1061** dye
- N-(carbonyl-methoxypolyethyleneglycol 2000)-1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE-PEG<sub>2k</sub>)
- Acetonitrile (ACN), HPLC grade
- Distilled water
- Magnetic stirrer
- Centrifugal filter units (MWCO 10 kDa)

Procedure:

- **Dissolution:** Dissolve 1.5 mg of DSPE-PEG<sub>2k</sub> and 25 µg of **IR-1061** in 1 mL of acetonitrile (ACN).
- **Micelle Formation:** Rapidly add 2 mL of distilled water to the ACN solution while stirring. The solution will become a suspension as the micelles form.
- **Solvent Evaporation:** Continue stirring the aqueous suspension at room temperature (25 °C) for 9 hours to allow for the complete evaporation of ACN.
- **Purification:** Purify the resulting aqueous suspension of **IR-1061** loaded micelles using centrifugal filter units (MWCO 10 kDa). Centrifuge at 20,000g for 5 minutes and repeat the washing step three times with distilled water.
- **Final Dispersion:** Resuspend the purified micelles in 2 mL of distilled water.

- Characterization: Characterize the hydrodynamic diameter of the micelles using Dynamic Light Scattering (DLS). The expected size is between 8-10 nm.[2][3]

## Protocol 2: Preparation of IR-1061 Loaded PEG-b-PLGA Micelles

This protocol is based on matching the solubility parameters of the polymer core and the dye to achieve high loading and stability.[4]

Materials:

- **IR-1061** dye
- Poly(ethylene glycol)-block-poly(lactic-co-glycolic acid) (PEG-b-PLGA)
- Acetonitrile (ACN), HPLC grade
- Distilled water
- Magnetic stirrer

Procedure:

- Stock Solutions: Prepare a stock solution of PEG-b-PLGA in ACN at a concentration of 11.1 mg/mL and a stock solution of **IR-1061** in ACN at 0.1 mg/mL.
- Mixing: In a vial, mix 9 mL of the PEG-b-PLGA solution with 1 mL of the **IR-1061** solution. This results in a polymer to dye weight ratio of approximately 1000:1.
- Nanoprecipitation: Add the 10 mL mixture to 40 mL of distilled water under stirring.
- Solvent Evaporation: Leave the aqueous solution stirring overnight at 20 °C to ensure complete evaporation of the ACN.
- Characterization: The resulting OTN-PNPs (Over-Thousand-Nanometer Polymeric Nanoparticles) can be characterized for size, dye loading, and fluorescence properties.

## Protocol 3: Loading IR-1061 into Polystyrene-Based Nanoparticles via Swelling-Diffusion

This method is suitable for loading **IR-1061** into pre-formed polystyrene-based nanoparticles.[5]

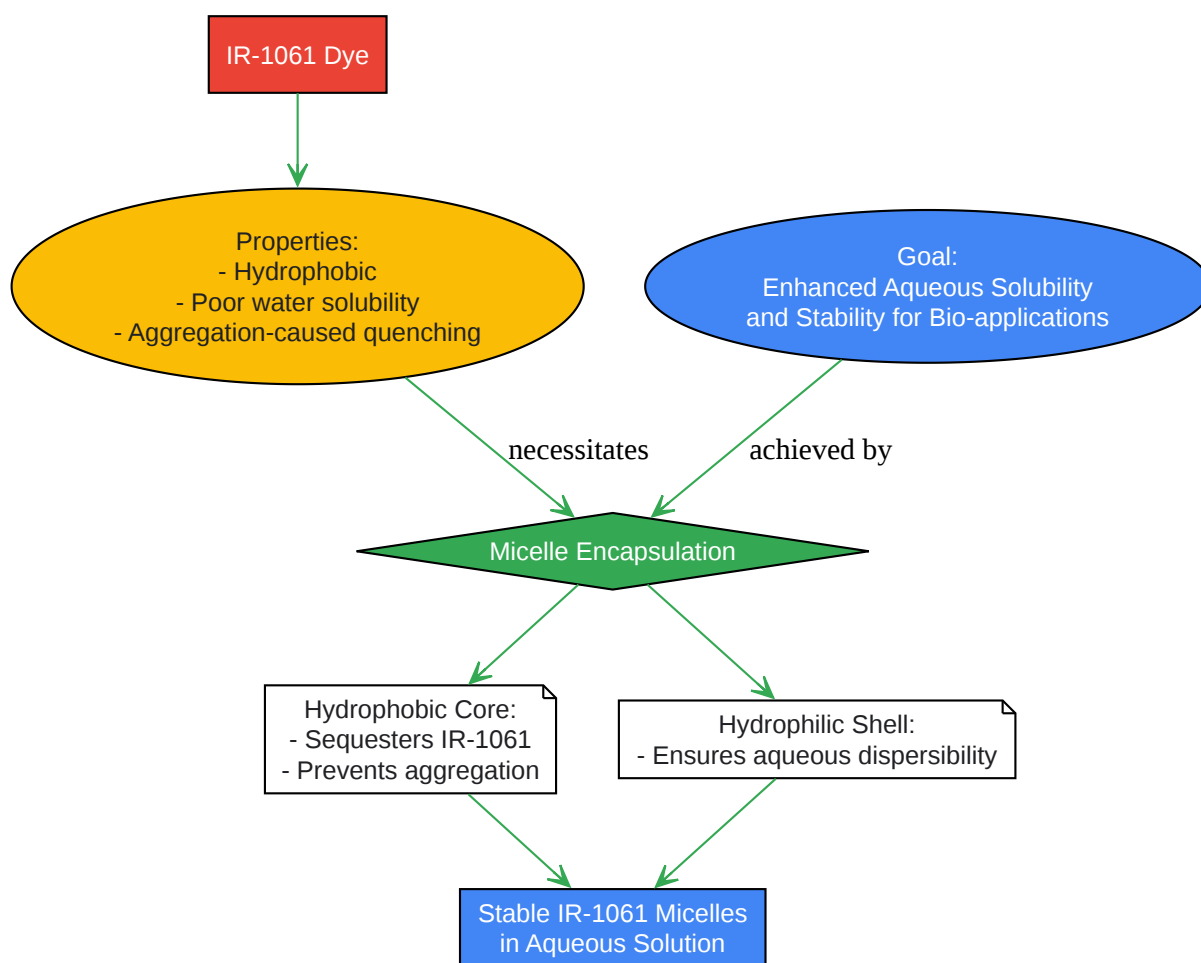
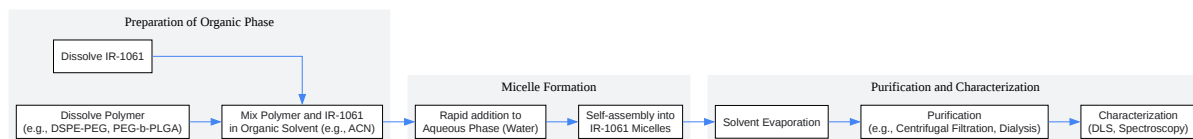
Materials:

- Pre-synthesized polystyrene-based nanoparticles (PSt NPs)
- **IR-1061** dye
- Dimethyl sulfoxide (DMSO)
- Aqueous buffer (e.g., PBS)

Procedure:

- **IR-1061** Solution: Prepare a solution of **IR-1061** in DMSO. The concentration will depend on the desired loading ratio.
- Nanoparticle Suspension: Disperse the PSt NPs in an aqueous solution, which may contain a specific concentration of DMSO (e.g., 30%) to facilitate swelling.[5]
- Loading: Add the **IR-1061**/DMSO solution to the nanoparticle suspension.
- Incubation: Allow the mixture to incubate, enabling the dye to diffuse into the swollen nanoparticles. The incubation time and temperature may need to be optimized.
- Purification: Remove the unloaded dye by methods such as dialysis or centrifugal filtration.
- Characterization: Analyze the dye loading content and the photophysical properties of the resulting fluorescent nanoparticles.

## Visualization



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